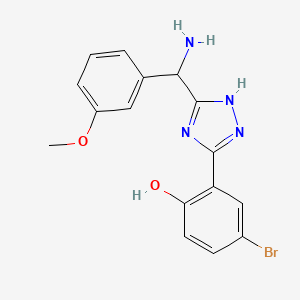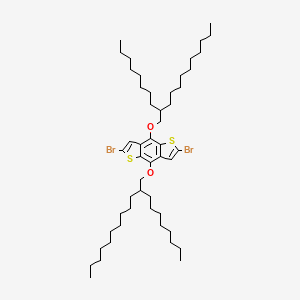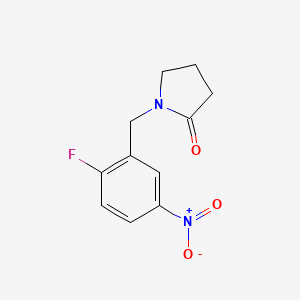
N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C7H11N3OS and a molecular weight of 185.25 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a methylsulfinyl group and a methanamine group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with methylsulfinylmethane under specific conditions to introduce the methylsulfinyl group. This intermediate is then reacted with N-methylmethanamine to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction .
科学的研究の応用
N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
作用機序
The mechanism of action of N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways such as the ERK signaling pathway .
類似化合物との比較
N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine can be compared with other similar compounds, such as:
N-Methyl-1-(pyridin-4-yl)methanamine: This compound has a similar structure but lacks the methylsulfinyl group, which may result in different chemical and biological properties.
N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride: This compound has a similar pyrimidine ring but differs in the substituents attached to it, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C7H11N3OS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
N-methyl-1-(2-methylsulfinylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C7H11N3OS/c1-8-5-6-3-4-9-7(10-6)12(2)11/h3-4,8H,5H2,1-2H3 |
InChIキー |
KVNJUTCBGNZYCQ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NC(=NC=C1)S(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)


![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)




![Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate](/img/structure/B11784286.png)



